molecular formula C20H17NO3 B2877917 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide CAS No. 929472-11-7

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide

Cat. No.: B2877917
CAS No.: 929472-11-7
M. Wt: 319.36
InChI Key: VCONILRZFXJHCH-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a cyclopropanecarboxamide moiety at position 4. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromaticity and ability to engage in π-π stacking interactions, while the cyclopropane ring introduces steric constraints that may enhance binding selectivity . Crystallographic tools like SHELX and ORTEP-III (used for structural determination and visualization) are instrumental in elucidating its conformation and intermolecular interactions .

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-12-16-10-9-15(21-20(23)14-7-8-14)11-17(16)24-19(12)18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCONILRZFXJHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with various biological activities.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system involved. For example, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with other cyclopropanecarboxamide derivatives, focusing on structural motifs, substituent effects, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Core Structure Key Substituents Hypothesized Bioactive Properties References
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide Benzofuran 2-Benzoyl, 3-methyl, 6-cyclopropanecarboxamide Enhanced lipophilicity; potential kinase or protease inhibition via aromatic stacking
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide Phenyl 4-Pyrazole, cyclopropanecarboxamide Hydrogen-bond donor/acceptor capacity; possible herbicidal or antimicrobial activity
N-(5-Fluoro-6-[...]benzo[d]thiazol-2-yl)cyclopropanecarboxamide (Compound 25) Benzothiazole Fluorine, trifluoromethylphenyl, acetamido Increased metabolic stability and target affinity due to fluorination
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide Indole Difluorodioxol, dihydroxypropyl, hydroxypropyl Enhanced solubility and kinase selectivity (e.g., RIP1 inhibition)
Tozasertib Lactate (MK-0457) Pyrimidine Piperazinyl, pyrazole, cyclopropanecarboxamide Antineoplastic activity via Aurora kinase inhibition

Substituent-Driven Pharmacological Effects

  • Benzofuran vs. Benzothiazole/Indole Cores :
    The benzofuran core in the target compound offers planar aromaticity conducive to hydrophobic interactions, whereas benzothiazole (Compound 25) and indole ( compound) cores introduce heteroatoms (N, S) that enhance hydrogen-bonding and polar interactions. Fluorination in Compound 25 and the derivative likely improves membrane permeability and resistance to oxidative metabolism .

  • Cyclopropane Carboxamide Positioning :
    The 6-position cyclopropanecarboxamide in the target compound may orient the cyclopropane ring for steric complementarity with enzyme active sites. In contrast, Tozasertib’s cyclopropanecarboxamide is linked to a pyrimidine-thioether group, enabling covalent or allosteric kinase modulation .

  • Functional Group Diversity : The 2-benzoyl group in the target compound provides a bulky, electron-deficient aromatic system, contrasting with the pyrazole in N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide, which offers a smaller, hydrogen-bond-accepting moiety. Such differences could influence target selectivity between, e.g., proteases (favored by benzofurans) vs. kinases (favored by pyrimidines/indoles) .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclopropanecarboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a distinctive structure that includes:

  • Benzofuran ring
  • Cyclopropane ring
  • Phenylcarbonyl group

This structural complexity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been suggested based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways involved in cellular processes.

Further research is necessary to elucidate the precise mechanisms involved.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting it may be a candidate for cancer therapy.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory effects. The compound appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Some studies have reported antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

StudyFindings
Study 1Demonstrated significant apoptosis induction in breast cancer cell lines (MCF-7) at concentrations above 10 µM.
Study 2Showed reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) in LPS-stimulated macrophages.
Study 3Exhibited antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzofuran derivatives and cyclopropane-containing compounds.

CompoundStructureBiological Activity
Benzofuran Derivative AStructure AModerate anticancer activity
Cyclopropane Derivative BStructure BStrong anti-inflammatory effects
This compoundCurrent CompoundPromising anticancer and anti-inflammatory properties

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